![molecular formula C25H18ClN3O3 B2779469 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one CAS No. 1326859-46-4](/img/structure/B2779469.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antibacterial/Antifungal Activities
Synthesis and Characterization for Antimicrobial Activities : Novel compounds synthesized from reactions involving similar structural motifs have been evaluated for antibacterial and antifungal activities. Studies on quinazolines and triazole derivatives, for instance, have highlighted their potential as antimicrobial agents against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007); (Bektaş et al., 2010).
Quinoline-oxadiazole Derivatives for Antimicrobial Screening : Quinoline nucleus containing 1,3,4-oxadiazole and azetidinone derivatives have been synthesized and evaluated for their antimicrobial potential. These studies provide insights into the design of new compounds with potential antibacterial and antifungal properties (Desai & Dodiya, 2014); (Dodiya, Shihory, & Desai, 2012).
Physicochemical Properties and Stability
- Thermo-Physical Characterization : Research on 1,3,4-oxadiazole derivatives in various solvents has elucidated their density, viscosity, and ultrasonic sound velocity, aiding in understanding their solvation and interaction mechanisms in different media. This contributes to the development of compounds with optimized physicochemical properties (Godhani et al., 2013).
Electroluminescence and Optical Properties
- Electroluminescence Behavior of π-Conjugated Derivatives : Investigations into the photophysical, electrochemical, and thermal properties of isoquinoline π-conjugated imidazole derivatives reveal potential applications in organic light-emitting diodes (OLEDs). The study of amorphous and crystalline nature, along with computational calculations, advances the understanding of their structural and optical properties, indicating their utility in electronic and photonic devices (Nagarajan et al., 2014).
Catalytic and Synthetic Applications
- Catalytic Activity in Organic Syntheses : The compound and its related derivatives have been explored for catalytic roles in organic syntheses, such as the reduction of aldehydes and the amination of isoquinolines. These studies showcase the versatility and efficiency of such compounds in facilitating various chemical transformations, contributing to the development of new synthetic methodologies (Bernando et al., 2015).
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O3/c1-2-31-19-13-11-18(12-14-19)29-15-22(20-5-3-4-6-21(20)25(29)30)24-27-23(28-32-24)16-7-9-17(26)10-8-16/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMILMRWQFSQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

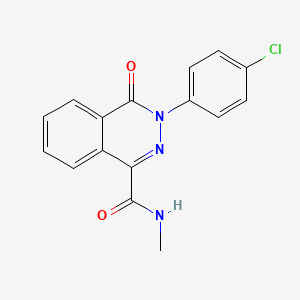


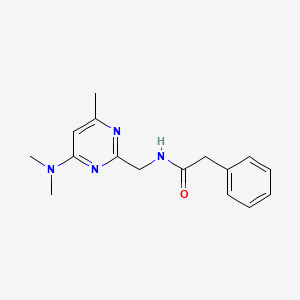
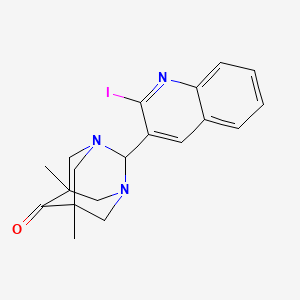
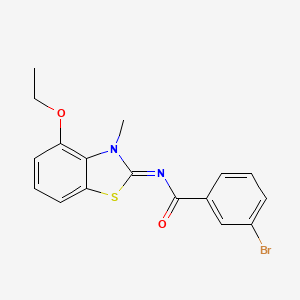
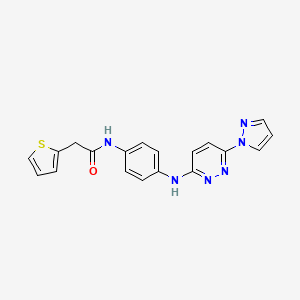
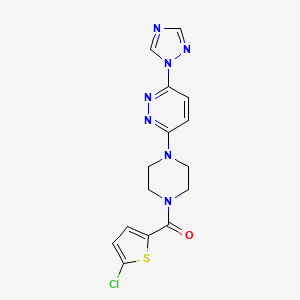
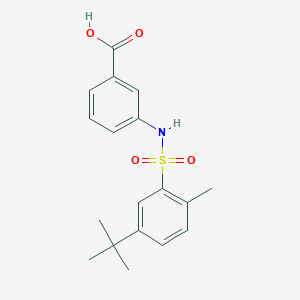

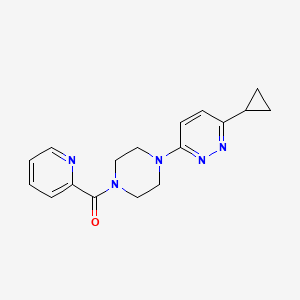
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2779403.png)
![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]triazole](/img/structure/B2779404.png)
![3-[(2,5-Dimethylphenyl)methyl]-8-(3-imidazolylpropyl)-1,7-dimethyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2779409.png)